REACTION_CXSMILES
|
C([Li])CCC.[C:6]([NH-:10])([CH3:9])([CH3:8])[CH3:7].[CH3:11][C:12]1[CH:16]=[C:15]([C:17]([OH:19])=[O:18])[O:14][N:13]=1.Cl.[O:21]1CCC[CH2:22]1>O.CN(C)C=O>[C:6]([NH-:10])([CH3:9])([CH3:8])[CH3:7].[CH:22]([C:16]1[C:12]([CH3:11])=[N:13][O:14][C:15]=1[C:17]([OH:19])=[O:18])=[O:21]
|
Name
|
|
Quantity
|
56 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
tertbutylamide
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)[NH-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=NOC(=C1)C(=O)O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
22 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
to reach room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
EXTRACTION
|
Details
|
extracted with ether
|
Type
|
CUSTOM
|
Details
|
after evaporation
|
Type
|
CUSTOM
|
Details
|
is chromatographed over silica gel
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)[NH-]
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)C=1C(=NOC1C(=O)O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |